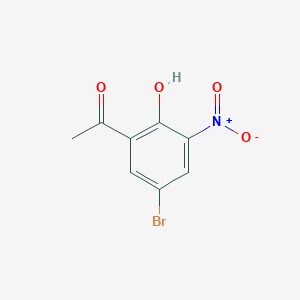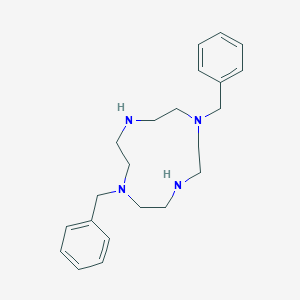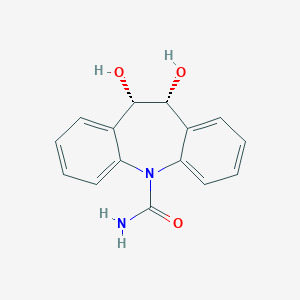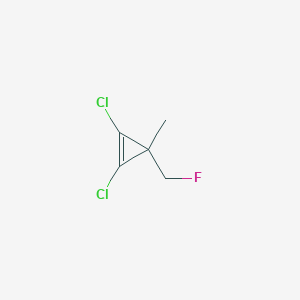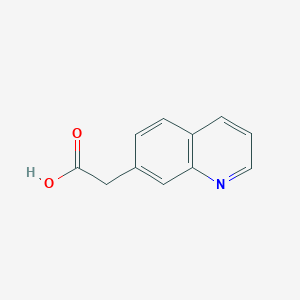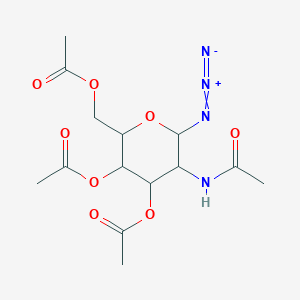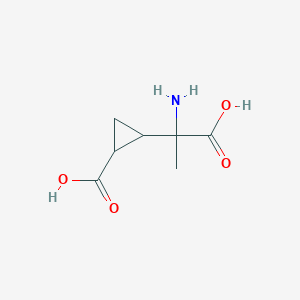
(2S,3S,4S)-2-METHYL-2-(CARBOXYCYCLOPROPYL)GLYCINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4S)-2-METHYL-2-(CARBOXYCYCLOPROPYL)GLYCINE is a non-proteinogenic amino acid that plays a significant role in the biosynthesis of the plant hormone ethylene. This compound is characterized by a cyclopropane ring fused to the alpha carbon of the amino acid, making it structurally unique. It is a white solid and is naturally occurring in plants .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-2-METHYL-2-(CARBOXYCYCLOPROPYL)GLYCINE can be achieved through several methods:
Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the reaction of glycine equivalents with 1,2-electrophiles to form the cyclopropane ring.
Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach uses γ-substituted amino acid derivatives that undergo intramolecular cyclization to form the desired compound.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product.
化学反应分析
Types of Reactions
(2S,3S,4S)-2-METHYL-2-(CARBOXYCYCLOPROPYL)GLYCINE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form ethylene, a crucial plant hormone.
Substitution: It can undergo substitution reactions where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: The oxidation of this compound to ethylene is catalyzed by the enzyme ACC oxidase.
Substitution: Various reagents can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products Formed
Ethylene: The primary product formed from the oxidation of this compound.
Substituted Derivatives: Various substituted derivatives can be formed through substitution reactions.
科学研究应用
(2S,3S,4S)-2-METHYL-2-(CARBOXYCYCLOPROPYL)GLYCINE has several scientific research applications:
Plant Biology: It is extensively used in studies related to ethylene biosynthesis and its role in plant growth and development.
Agronomy: The compound is used to study the regulation of plant growth and stress responses.
Microbiology: The compound is used by soil microorganisms as a source of nitrogen and carbon, influencing plant-microbe interactions.
作用机制
The primary mechanism of action of (2S,3S,4S)-2-METHYL-2-(CARBOXYCYCLOPROPYL)GLYCINE involves its conversion to ethylene in plants. This process is catalyzed by the enzyme ACC oxidase, which oxidizes the compound to produce ethylene and other byproducts . In mammals, it acts as a partial agonist for the NMDA receptor, influencing neurotransmission .
相似化合物的比较
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A closely related compound that also serves as a precursor to ethylene.
Cyclopropane-substituted Amino Acids: Other amino acids with cyclopropane rings, such as coronamic acid and norcoronamic acid.
Uniqueness
(2S,3S,4S)-2-METHYL-2-(CARBOXYCYCLOPROPYL)GLYCINE is unique due to its specific role in ethylene biosynthesis and its structural features, such as the fused cyclopropane ring. Its ability to act as a partial agonist for the NMDA receptor also sets it apart from other similar compounds .
属性
IUPAC Name |
2-(1-amino-1-carboxyethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-7(8,6(11)12)4-2-3(4)5(9)10/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFACHLANPCGTFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1C(=O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599320 |
Source


|
| Record name | 2-(1-Amino-1-carboxyethyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157141-16-7 |
Source


|
| Record name | 2-(1-Amino-1-carboxyethyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
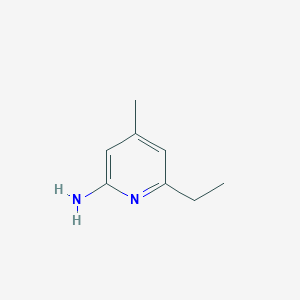
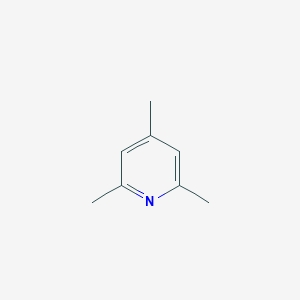
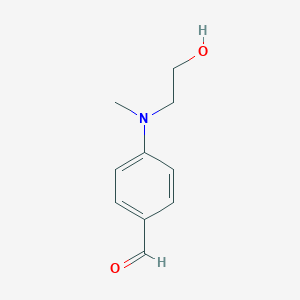



![1-[4-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B116459.png)
